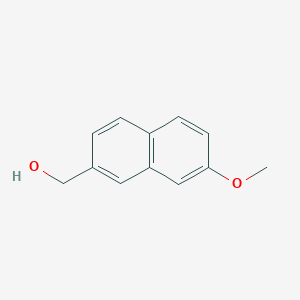

2-Naphthalenemethanol, 7-methoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

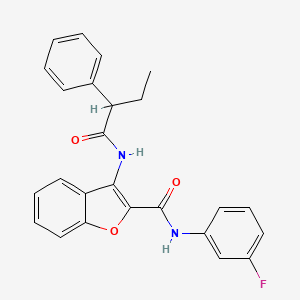

“2-Naphthalenemethanol, 7-methoxy-” is a chemical compound that is a derivative of methanol where one of the methyl hydrogens has been replaced by a (2-naphthyl) group . It is also known by other names such as α-Methyl-2-naphthalenemethanol, 1-(2-Naphthyl)ethanol, Methyl 2-naphtylcarbinol, β-Naphthyl methyl carbinol, 2-Naphthalenemethanol, α-methyl-, 1-(Naphthalen-2-yl)ethanol, and α-methylnaphthalene-2-methanol .

Synthesis Analysis

The synthesis of “2-Naphthalenemethanol, 7-methoxy-” involves several steps. One method involves the reaction of 2-methoxynaphthalene (nerolin) with acetyl chloride in the presence of anhydrous aluminum chloride . Another method involves the reaction of 2-Naphthalenecarboxaldehyde,7-methoxy-(9CI) to produce the desired compound . It’s important to note that these are just a few of the possible synthetic routes and there may be other methods available .

Molecular Structure Analysis

The molecular formula of “2-Naphthalenemethanol, 7-methoxy-” is C12H12O . The molecular weight is 172.2231 . The structure of the compound can be viewed using various tools .

Chemical Reactions Analysis

The chemical reactions involving “2-Naphthalenemethanol, 7-methoxy-” are complex and can vary depending on the conditions and reagents used. For example, it has been used as a marker in the determination of critical micelle concentration of anionic surfactants . It was also used in the synthesis of acetate protected xylosides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Naphthalenemethanol, 7-methoxy-” include a molecular weight of 158.2, a melting point of 79-81 °C, a boiling point of 178°C/12mmHg, and a density of 0.9887 . It is a white to light yellow powder to crystal in appearance .

Applications De Recherche Scientifique

Photochemical Generation and Reactivity

The study by Arumugam and Popik (2009) delves into the photochemical generation of o-naphthoquinone methides from 3-hydroxy-2-naphthalenemethanol and its derivatives. This process involves efficient dehydration upon irradiation, leading to the formation of isomeric naphthoquinone methides. These intermediates exhibit rapid hydration in aqueous solutions and can undergo reactions with various nucleophiles, offering pathways for diverse chemical syntheses (Arumugam & Popik, 2009).

Photolabile Protection of Biomolecules

Kulikov, Arumugam, and Popik (2008) investigated the photolabile protection of alcohols, phenols, and carboxylic acids using (3-hydroxy-2-naphthalenyl)methyl groups. Their research demonstrates the rapid release of substrates upon irradiation, which is crucial for protecting sensitive biological molecules during synthetic processes (Kulikov et al., 2008).

Catalysis and Synthesis

Yadav and Salunke (2013) explored the catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene, a key intermediate in manufacturing anti-inflammatory drugs like naproxen. Their work highlights the use of greener agents and catalysts, offering environmentally friendly alternatives for pharmaceutical synthesis (Yadav & Salunke, 2013).

Chemistry and Pharmacology of Naphthoquinone Derivatives

Mbaveng and Kuete (2014) provided a comprehensive review of 7-Methyljuglone (a derivative of naphthoquinone) noting its antibacterial, antifungal, anticancer, and other pharmacological activities. This review underscores the potential of naphthoquinone derivatives in drug development and therapy (Mbaveng & Kuete, 2014).

Fluorescence Studies and Biochemical Interactions

Ghosh, Rathi, and Arora (2016) investigated the interaction between fluorescent probes derived from naphthalene and Bovine Serum Albumin (BSA), revealing the binding mechanisms and the potential for these compounds in biochemical assays (Ghosh et al., 2016).

Mécanisme D'action

Target of Action

It is structurally similar to certain compounds that have been found to inhibit the fatty acid amide hydrolase (faah) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are involved in various physiological processes such as appetite, cognition, anxiety, mood, and pain .

Mode of Action

This inhibition could potentially increase the levels of endocannabinoids in the body, leading to enhanced endocannabinoid signaling .

Biochemical Pathways

This could potentially impact various physiological processes regulated by endocannabinoids .

Result of Action

If it does act as a faah inhibitor, it could potentially lead to an increase in endocannabinoid signaling, which could have various physiological effects depending on the specific endocannabinoid pathways involved .

Safety and Hazards

“2-Naphthalenemethanol, 7-methoxy-” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

(7-methoxynaphthalen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7,13H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZRHHVGMGJQJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)CO)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5665-20-3 |

Source

|

| Record name | (7-methoxynaphthalen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2892858.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2892859.png)

![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)

![Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2892867.png)

![1-(Mesitylsulfonyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2892872.png)

![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/no-structure.png)

![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2892874.png)

![6,7-Difluorobenzo[d]isoxazol-3(2h)-one](/img/structure/B2892875.png)

![4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2892877.png)